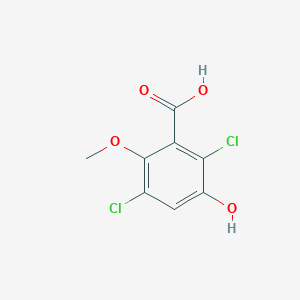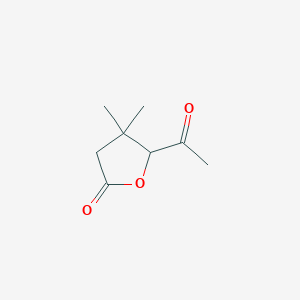
5-Hydroxydicamba
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of hydroxylated compounds like 5-Hydroxydicamba often involves hydroformylation, diastereoselective dihydroxylation, and other chemical reactions to introduce hydroxy groups into the parent structure. For example, the synthesis of 5-hydroxysedamine, a structurally different compound, demonstrates the use of N,O-heterocycle chemistry and hydroformylation to establish complex structures (Bates et al., 2014).
Molecular Structure Analysis
The molecular structure of hydroxylated compounds like 5-Hydroxydicamba is characterized by the presence of a hydroxy group, which significantly impacts the chemical behavior and reactivity of the molecule. Molecular structure analysis involves understanding the spatial arrangement and electronic distribution within the molecule, which can be elucidated using spectroscopic methods as described in the synthesis and characterization of new hydroxylated derivatives (Hamdi et al., 2011).
Chemical Reactions and Properties
Hydroxylated compounds like 5-Hydroxydicamba participate in various chemical reactions, including oxidation, reduction, and conjugation. These reactions are crucial for their biological function and degradation. The study of analogous compounds shows how the hydroxy group affects chemical reactivity and stability, such as the base-free aqueous oxidation of 5-hydroxymethylfurfural to dicarboxylic acids (Gupta et al., 2011).
Wissenschaftliche Forschungsanwendungen
Application in Agriculture and Environmental Science
Dicamba is an efficient, economic, and broadleaf herbicide, commonly used in corn, triticeae crops, and pastures . It is also largely used for weed control in dicamba-resistant (DR) soybean, corn, and DR cotton .
Method of Application
In a study, a lateral flow immunochromatographic strip (LFIC) was developed for the on-spot rapid detection of dicamba in the field . The quantitative detection can be conducted by an app on a smartphone, named “Color Snap.” The tool reported here provides results in 10 min and can detect dicamba in water with a LOD (detection limit) value of 0.1 mg/L .
Results and Outcomes
The developed LFIC shows excellent stability and sensitivity appropriate for field analysis . Our sensor is portable and excellent tool for on-site detection with smartphone imaging for better accuracy and precision of the results .
Use as an Analytical Standard
5-Hydroxydicamba is available as an analytical standard . It is often used in laboratories for calibration of equipment and validation of analytical methods. This ensures that the results obtained from testing samples are accurate and reliable.
Method of Application
The standard solution of 5-Hydroxydicamba, usually prepared in a specific solvent (like acetone: water in a 9:1 ratio), is used to calibrate the analytical instrument . The instrument is then used to analyze the samples.
Results and Outcomes
The use of 5-Hydroxydicamba as an analytical standard helps in achieving accurate and reliable results in the analysis of samples .
Study of Dicamba Metabolites
5-Hydroxydicamba is a known metabolite of Dicamba . It is studied to understand the metabolic pathways of Dicamba in organisms or in the environment.
Method of Application
In such studies, Dicamba is usually administered to the test organisms or introduced into the environmental samples. The samples are then analyzed over time to detect the presence of 5-Hydroxydicamba .
Results and Outcomes
The detection of 5-Hydroxydicamba helps in understanding how Dicamba is metabolized. This information can be useful in assessing the environmental impact and toxicity of Dicamba .
Use in Off-Target Movement Studies
Dicamba, and potentially its metabolites like 5-Hydroxydicamba, are studied for their off-target movement . This is particularly important in agriculture, where dicamba is used as a herbicide, and its movement away from the target area can affect non-target plants .
Method of Application
In these studies, dicamba is applied in a controlled environment, and its movement is monitored over time . The presence of dicamba and its metabolites in non-target areas is then analyzed .
Results and Outcomes
The results of these studies can help in understanding the behavior of dicamba in the environment, and in developing strategies to minimize its off-target movement .
Use in Rapid Detection Studies
5-Hydroxydicamba, being a structural analog of dicamba, is used in studies developing rapid detection methods for dicamba . These methods are important for on-the-spot detection of dicamba in the field .
Method of Application
In one such study, a lateral flow immunochromatographic strip was developed, and its specificity was evaluated using a set of dicamba structural analogs, including 5-Hydroxydicamba .
Results and Outcomes
The results of these studies can contribute to the development of rapid, on-site detection methods for dicamba, which can be important for managing its use in agriculture .
Safety And Hazards
Eigenschaften
IUPAC Name |
2,5-dichloro-3-hydroxy-6-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4/c1-14-7-3(9)2-4(11)6(10)5(7)8(12)13/h2,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHBJALHMANCCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1C(=O)O)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041539 | |
| Record name | 5-Hydroxydicamba | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxydicamba | |
CAS RN |
7600-50-2 | |
| Record name | 5-Hydroxydicamba | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007600502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxydicamba | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXYDICAMBA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21U43KQY7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI)](/img/structure/B47048.png)

![Ethyl 2-[(4-methylbenzoyl)amino]acetate](/img/structure/B47053.png)

![(3Ar,5r,6s,7r,7ar)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d][1,3]oxazol-7-ol](/img/structure/B47056.png)


![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidate](/img/structure/B47062.png)




